2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methoxy-3-methylbenzoic acid with thiazole-2-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of 2-hydroxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Formation of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety may also contribute to the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-N-(1,3-thiazol-2-yl)benzamide
- 4-methoxy-N-(1,3-thiazol-2-yl)benzamide
- 2,3-dimethyl-N-(1,3-thiazol-2-yl)benzamide
Uniqueness
2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide is unique due to the specific positioning of the methoxy and methyl groups on the benzamide ring. This unique structure may result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C12H12N2O2S |
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Molecular Weight |
248.30 g/mol |
IUPAC Name |
2-methoxy-3-methyl-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12N2O2S/c1-8-4-3-5-9(10(8)16-2)11(15)14-12-13-6-7-17-12/h3-7H,1-2H3,(H,13,14,15) |
InChI Key |
SSVODCKUPZTCRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NC2=NC=CS2)OC |
Origin of Product |
United States |
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